REACTION_SMILES
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[CH3:37][CH2:38][OH:39].[CH3:5][c:6]1[n:7]([C:23]2=[CH:28][CH2:27][N:26]([CH2:29][CH2:30][N:31]3[C:32](=[O:36])[NH:33][CH2:34][CH2:35]3)[CH2:25][CH2:24]2)[c:8]2[cH:9][cH:10][c:11]([CH3:22])[cH:12][c:13]2[c:14]1-[c:15]1[cH:16][cH:17][c:18]([F:21])[cH:19][cH:20]1.[CH:1]([O-:2])=[O:3].[NH4+:4]>>[CH3:5][c:6]1[n:7]([CH:23]2[CH2:24][CH2:25][N:26]([CH2:29][CH2:30][N:31]3[C:32](=[O:36])[NH:33][CH2:34][CH2:35]3)[CH2:27][CH2:28]2)[c:8]2[cH:9][cH:10][c:11]([CH3:22])[cH:12][c:13]2[c:14]1-[c:15]1[cH:16][cH:17][c:18]([F:21])[cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2c(c1)c(-c1ccc(F)cc1)c(C)n2C1=CCN(CCN2CCNC2=O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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Cc1ccc2c(c1)c(-c1ccc(F)cc1)c(C)n2C1CCN(CCN2CCNC2=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |